molecular formula C8H16ClNO3 B1531425 2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride CAS No. 2034209-81-7

2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride

Cat. No. B1531425
CAS RN: 2034209-81-7
M. Wt: 209.67 g/mol
InChI Key: ASIFEIYGWBERFY-UHFFFAOYSA-N
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Description

“2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” is a chemical compound . It is a powder in physical form . The IUPAC name of this compound is “2-(1-methoxypiperidin-4-yl)acetic acid hydrochloride” and its InChI code is "1S/C8H15NO3.ClH/c1-12-9-4-2-7(3-5-9)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H" .


Molecular Structure Analysis

The molecular weight of “2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” is 209.67 . The InChI code provides information about its molecular structure .


Physical And Chemical Properties Analysis

“2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” is a powder in physical form . It has a molecular weight of 209.67 . The storage temperature is room temperature .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has involved the identification of metabolic pathways in rats. Studies like this can provide insights into the metabolism of structurally related compounds, including the identification of metabolic products and pathways, which are crucial for understanding the pharmacokinetics and toxicological profiles of new drugs (Kanamori et al., 2002).

Chemical Synthesis and Microbiological Activity

The synthesis of derivatives starting from similar core structures has been reported, with applications in creating compounds with bacteriostatic or tuberculostatic activity. For example, synthesis efforts have led to compounds that demonstrate significant antimicrobial properties, showcasing the role of such chemical structures in the development of new therapeutic agents (Miszke et al., 2008).

Functionalization and Application in Material Science

The chemical functionalization of surfaces or the creation of novel materials, such as fluorescent films, involves the synthesis and application of compounds with specific chemical functionalities. Research into compounds with fluorine or methoxy groups, similar to those in "2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride," contributes to advancements in materials science, including the development of new fluorescent materials or coatings (Soboleva et al., 2017).

Antioxidant and Antimicrobial Potential

Compounds containing piperidine structures have been synthesized and evaluated for their biological activities, including antioxidant and antimicrobial effects. These studies demonstrate the potential of such compounds in pharmaceutical applications, where they could serve as leads for the development of new drugs with specific therapeutic benefits (Harini et al., 2014).

Safety and Hazards

The safety information for “2-(4-Methoxypiperidin-1-yl)acetic acid hydrochloride” indicates that it may be corrosive to metals and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and keeping only in the original container .

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-7-2-4-9(5-3-7)6-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIFEIYGWBERFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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